ethyl 2,3'-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 2,3’-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound featuring a spiro linkage between a phthalazine and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3’-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps:
Formation of the Phthalazine Core: This can be achieved by condensing phthalic anhydride with hydrazine under reflux conditions.
Spirocyclization: The phthalazine intermediate is then reacted with a thiadiazole precursor, often under acidic or basic conditions to facilitate the spiro linkage.
Esterification: The final step involves esterification with ethyl alcohol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents. The unique structural features of ethyl 2,3’-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate could make it a candidate for similar applications.
Industry
In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2,3’-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The spiro linkage could also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds like phthalazine-1,4-dione share the phthalazine core but lack the spiro linkage.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole share the thiadiazole ring but differ in their substitution patterns.
Uniqueness
The uniqueness of ethyl 2,3’-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate lies in its spiro linkage, which imparts distinct steric and electronic properties. This makes it a versatile scaffold for the development of new compounds with potentially unique biological activities and industrial applications.
Properties
Molecular Formula |
C33H30N4O2S |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
ethyl 2',4-diphenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C33H30N4O2S/c1-4-39-32(38)31-35-37(27-15-9-6-10-16-27)33(40-31)29-18-12-11-17-28(29)30(25-21-19-24(20-22-25)23(2)3)34-36(33)26-13-7-5-8-14-26/h5-23H,4H2,1-3H3 |
InChI Key |
QQNHRCGEDPWMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)C(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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